REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([Cl:11])[C:8](Cl)=[N:7][CH:6]=1)[CH3:2].[CH2:14]([NH:16][CH2:17][CH3:18])[CH3:15]>>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([N:16]([CH2:17][CH3:18])[CH2:14][CH3:15])=[N:7][CH:6]=1)[CH3:2]
|
Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C(=C1)Cl)Cl)=O
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Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
is stirred in a sealed vessel at 80° C. for 72 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture is cooled to rt
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue is dissolved in DCM (15 mL)
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Type
|
WASH
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Details
|
washed with 1 N aq. KHSO4 solution (2×50 mL)
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Type
|
EXTRACTION
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Details
|
The washings are extracted back with DCM (50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CN=C(C(=C1)Cl)N(CC)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |